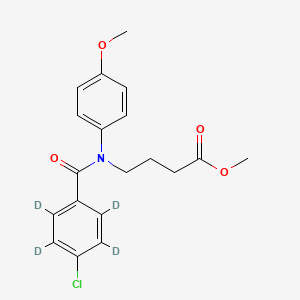

Clanobutin methyl ester-d4

CAS No.:

Cat. No.: VC16668544

Molecular Formula: C19H20ClNO4

Molecular Weight: 365.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H20ClNO4 |

|---|---|

| Molecular Weight | 365.8 g/mol |

| IUPAC Name | methyl 4-(N-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-4-methoxyanilino)butanoate |

| Standard InChI | InChI=1S/C19H20ClNO4/c1-24-17-11-9-16(10-12-17)21(13-3-4-18(22)25-2)19(23)14-5-7-15(20)8-6-14/h5-12H,3-4,13H2,1-2H3/i5D,6D,7D,8D |

| Standard InChI Key | ACJGRBTWFMIBOD-KDWZCNHSSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C(=O)N(CCCC(=O)OC)C2=CC=C(C=C2)OC)[2H])[2H])Cl)[2H] |

| Canonical SMILES | COC1=CC=C(C=C1)N(CCCC(=O)OC)C(=O)C2=CC=C(C=C2)Cl |

Introduction

Pharmacological Applications and Mechanisms

Clanobutin methyl ester-d4 is categorized under multiple research domains, including anti-infection, apoptosis, and antibody-drug conjugates (ADCs) . Its inclusion in these categories implies potential roles in:

Anti-Infective Research

Deuterated compounds can enhance drug half-lives by slowing cytochrome P450-mediated metabolism. While direct evidence for clanobutin methyl ester-d4’s efficacy against pathogens is lacking, its classification under anti-infection suggests exploratory use in bacterial or viral studies, possibly as a metabolic probe or stabilized therapeutic agent .

Apoptosis Modulation

Apoptosis induction is critical in cancer therapy. Clanobutin methyl ester-d4’s association with apoptosis pathways may involve interactions with Bcl-2 family proteins or caspases, though mechanistic details require further validation . Deuterated compounds in this space often aim to reduce off-target effects while maintaining pro-apoptotic activity.

Antibody-Drug Conjugates (ADCs)

ADCs combine monoclonal antibodies with cytotoxic agents for targeted delivery. Clanobutin methyl ester-d4’s role in ADCs could involve serving as a linker or payload component. For instance, deuterated linkers like DBCO-PEG4-alkyne improve conjugate stability, suggesting potential parallels in clanobutin methyl ester-d4’s utility.

Research Findings and Experimental Data

Existing data on clanobutin methyl ester-d4 remains limited, but inferences can be drawn from related compounds:

Metabolic Stability

Deuteration typically reduces metabolic clearance. For example, deuterated analogs of kinase inhibitors exhibit prolonged half-lives in preclinical models . Clanobutin methyl ester-d4 likely demonstrates similar advantages, making it valuable for pharmacokinetic studies.

Isotopic Labeling in Imaging

Deuterium’s non-radioactive nature allows safe use in isotopic labeling. Clanobutin methyl ester-d4 could serve as a stable internal standard in liquid chromatography-mass spectrometry (LC-MS), enhancing quantification accuracy in biological matrices .

Challenges and Future Directions

The primary challenge in studying clanobutin methyl ester-d4 is the scarcity of published data. Future research should prioritize:

-

Synthetic Optimization: Developing scalable deuteration methods to ensure batch consistency.

-

Mechanistic Studies: Elucidating its targets in apoptosis and infection pathways.

-

Comparative Analyses: Evaluating performance against non-deuterated clanobutin methyl ester in in vivo models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume